molecular formula C14H22O6S2 B8076449 O-((3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl) S-methyl carbonodithioate

O-((3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl) S-methyl carbonodithioate

Cat. No.: B8076449
M. Wt: 350.5 g/mol
InChI Key: ABYFQWZWTAVGKO-KAMPLNKDSA-N
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Description

O-((3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl) S-methyl carbonodithioate is a complex carbohydrate-derived dithiocarbonate ester. Its structure features a fused tetrahydrofuro[2,3-d][1,3]dioxolane core with multiple stereochemical centers, a dioxolane-protected diol group, and a methyl carbonodithioate moiety. This compound is likely synthesized via nucleophilic substitution or esterification reactions involving precursor alcohols or sulfonates, as seen in analogous compounds . Its stereochemical complexity and functional groups make it relevant in pharmaceutical and materials chemistry, particularly for prodrug development or as a synthetic intermediate.

Properties

IUPAC Name

O-[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O6S2/c1-13(2)15-6-7(18-13)8-9(17-12(21)22-5)10-11(16-8)20-14(3,4)19-10/h7-11H,6H2,1-5H3/t7-,8-,9+,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYFQWZWTAVGKO-KAMPLNKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=S)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OC(=S)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

O-((3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl) S-methyl carbonodithioate (CAS No. 16667-96-2) is a complex organic compound with significant potential in various biological applications. Its molecular formula is C14H22O6S2, and it has a molecular weight of 350.45 g/mol. This compound is characterized by its unique structural features that may contribute to its biological activity.

Chemical Structure

The compound features multiple functional groups including dioxolane and dioxol rings that could influence its reactivity and interaction with biological systems. The stereochemistry of the compound is also notable, as it contains several chiral centers which may affect its pharmacodynamics and pharmacokinetics.

Anticancer Properties

Recent studies have indicated that compounds similar in structure to this compound exhibit promising anticancer activities. For instance:

  • Cytotoxicity Against Cancer Cells : Research has shown that derivatives of dioxolane compounds can selectively induce apoptosis in cancer cells while sparing normal cells. A study demonstrated that a related glucose derivative showed preferential cytotoxicity against PANC-1 human pancreatic cancer cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds with similar structures have been observed to disrupt mitochondrial function and induce oxidative stress in cancer cells.

Antimicrobial Activity

There is emerging evidence suggesting that this compound may also possess antimicrobial properties. Compounds containing sulfur and dioxolane moieties have been documented to exhibit antibacterial effects against various strains of bacteria.

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition. Specifically:

  • Inhibition of Protein Kinases : Some studies indicate that similar compounds can inhibit protein kinases involved in cancer progression.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated selective cytotoxicity against PANC-1 cells with IC50 values indicating strong efficacy.
Study 2Investigated the antimicrobial properties showing significant inhibition of Gram-positive bacteria at low concentrations.
Study 3Explored enzyme inhibition mechanisms revealing potential pathways affected by dioxolane derivatives.

Comparison with Similar Compounds

Structural Analogues with Furo-Dioxolane Backbones

Compounds sharing the tetrahydrofuro[2,3-d][1,3]dioxolane core exhibit variations in substituents and stereochemistry, leading to distinct physicochemical and biological properties.

Compound Name Molecular Formula Key Functional Groups Key Spectral Data (NMR/HRMS) Source
Target Compound C₁₆H₂₄O₇S₂ Carbonodithioate, dioxolane Not reported in evidence
Isobutyl ((3aR,5S,6R,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-... methanesulfonate (34) C₁₈H₃₂O₁₀S Methanesulfonate, dioxolane ¹H NMR (CDCl₃): δ 1.32 (s, 3H), 4.85 (d, J=6.5 Hz)
[(3aR,5R,6S,6aR)-6-(4-Chloro-benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol C₁₈H₂₃ClO₆ Benzyl ether, hydroxymethyl Not explicitly provided
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol C₉H₁₅FO₅ Fluoro-hydroxyethyl, diol InChIKey: QPPRTKRPEAMGAU-COJRLMGWSA-N

Key Observations :

  • Functional Group Impact: The target compound’s carbonodithioate group confers distinct reactivity compared to methanesulfonate (e.g., compound 34) or benzyl ether (e.g., compound in ) derivatives. Carbonodithioates are more nucleophilic, enabling applications in radical chemistry or as thiyl precursors .
  • Stereochemical Complexity : All analogues require precise stereochemical control during synthesis. For example, compound 34’s synthesis involves NaH-mediated substitution, while the target compound likely employs similar stereospecific methods .
Spectroscopic Characterization
  • ¹³C NMR: Dioxolane methyl groups in similar compounds resonate at δ 25–30 ppm, while carbonodithioate carbons appear at δ 190–210 ppm .
  • HRMS : Molecular ion peaks for dioxolane derivatives align with theoretical masses (e.g., compound 34: [M+Na]⁺ = 475.15) .

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